1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid
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Overview
Description
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with benzenesulfonyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the piperidine derivative under basic conditions.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including interactions with enzymes or receptors.
Medicine
Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds might interact with proteins, enzymes, or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
- 1-(benzenesulfonyl)-4-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxylic acid
Uniqueness
The presence of the bromophenyl group distinguishes this compound from its analogs, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c21-17-8-6-16(7-9-17)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTGGPRPMGMSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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